N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with N,N-dimethylpiperidine-1,4-dicarboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of N4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the active sites of enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide
- N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4,5-dimethoxy-2-nitrobenzamide
- N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)carbonothioyl-3-(4-nitrophenyl)acrylamide
Uniqueness
N~4~-(5-ethyl-1,3,4-thiadiazol-2-yl)-N~1~,N~1~-dimethylpiperidine-1,4-dicarboxamide is unique due to its specific structural features, such as the presence of both the thiadiazole ring and the piperidine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-4-10-15-16-12(21-10)14-11(19)9-5-7-18(8-6-9)13(20)17(2)3/h9H,4-8H2,1-3H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFWMZYTUUSLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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